molecular formula C10H15NO2S B3421906 [R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol CAS No. 23150-35-8

[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol

Cat. No.: B3421906
CAS No.: 23150-35-8
M. Wt: 213.30 g/mol
InChI Key: IULJJGJXIGQINK-NXEZZACHSA-N
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Description

This compound (CAS 16854-32-3), also known as Thiomicamine, is a chiral 2-aminopropane-1,3-diol derivative with a p-(methylthio)phenyl substituent at the C1 position. Its stereochemistry, denoted as [R(R,R)], plays a critical role in its biological interactions and synthetic applications. The methylthio (-SMe) group confers moderate lipophilicity, distinguishing it from nitro- or sulfonyl-substituted analogs.

Properties

IUPAC Name

(1R,2R)-2-amino-1-(4-methylsulfanylphenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-14-8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULJJGJXIGQINK-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)[C@H]([C@@H](CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190096
Record name (R*,R*)-(1)-2-Amino-1-(p-(methylthio)phenyl)propane-1,3-diol
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Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23150-35-8, 36624-58-5
Record name (1R,2R)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
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Record name (R*,R*)-(1)-2-Amino-1-(p-(methylthio)phenyl)propane-1,3-diol
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Record name (R*,R*)-(1)-2-Amino-1-(p-(methylthio)phenyl)propane-1,3-diol
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Record name [R(R*,R*)]-2-amino-1-[p-(methylthio)phenyl]propane-1,3-diol
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Record name [R*,R*]-(±)-2-amino-1-[p-(methylthio)phenyl]propane-1,3-diol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol typically involves multi-step organic synthesis. One common method starts with the preparation of the phenyl ring substituted with a methylthio group, followed by the introduction of the amino group and the diol moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to maintain high yield and purity. Industrial methods also focus on optimizing the cost-effectiveness and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions on the phenyl ring can introduce various functional groups.

Scientific Research Applications

Pharmacological Research

[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacological agents suggests it may interact with biological systems in beneficial ways.

Case Studies

  • Antidepressant Activity : Research has indicated that compounds similar to this compound may exhibit antidepressant properties by modulating neurotransmitter levels in the brain. Studies have shown that the compound can influence serotonin and norepinephrine pathways, which are crucial in mood regulation.
  • Neuroprotective Effects : Another area of interest is its neuroprotective potential. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Biochemical Applications

The compound's unique functional groups allow it to serve as a valuable tool in biochemical assays and studies.

Case Studies

  • Enzyme Inhibition Studies : The methylthio group present in the compound can be utilized to study enzyme interactions and inhibition mechanisms. For instance, it has been used as a substrate or inhibitor in assays targeting specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies : Its structural characteristics make it suitable for receptor binding assays, particularly in studying adrenergic receptors, which are vital for understanding cardiovascular responses.

Synthetic Chemistry

Due to its specific amino and hydroxyl functional groups, this compound serves as an intermediate in the synthesis of more complex organic molecules.

Case Studies

  • Synthesis of Derivatives : Researchers have successfully synthesized various derivatives from this compound, exploring their biological activities and enhancing their pharmacological profiles.

Data Tables

Application AreaSpecific Use
Pharmacological ResearchAntidepressant activity; neuroprotective effects
Biochemical ApplicationsEnzyme inhibition studies; receptor binding studies
Synthetic ChemistryIntermediate for synthesizing complex molecules

Mechanism of Action

The mechanism by which [R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The amino group and the phenyl ring play crucial roles in binding to enzymes or receptors, while the diol moiety may participate in hydrogen bonding and other interactions. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key analogs, their substituents, and properties:

Compound Name Substituent (R) CAS Number Key Properties/Applications References
[R(R,R)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol -SMe 16854-32-3 Intermediate; potential immunosuppressive use
2-Amino-1-(4-nitrophenyl)propane-1,3-diol -NO₂ 3689-55-2 Chloramphenicol degradation product; APN inhibitor (IC₅₀ ~7 μM)
(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol -Br N/A Synthetic intermediate for chiral ligands
[R(R,R)]-2-Amino-1-[p-(methylsulfonyl)phenyl]propane-1,3-diol -SO₂Me 51458-28-7 Higher polarity; pharmaceutical API intermediate
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The -NO₂ group (nitro) in 2-Amino-1-(4-nitrophenyl)propane-1,3-diol enhances electrophilicity, making it reactive in enzymatic inhibition (e.g., APN inhibition ). In contrast, the -SMe group (methylthio) in the target compound provides moderate electron-donating effects, influencing solubility and metabolic stability.
  • Sulfonyl Derivative : Oxidation of the methylthio group to sulfonyl (-SO₂Me) in CAS 51458-28-7 increases polarity and stability, making it suitable for APIs requiring enhanced water solubility .

Physicochemical Properties

Property [R(R,R)]-SMe Analog [R(R,R)]-SO₂Me Analog Nitro Analog (-NO₂)
Melting Point (°C) 151–154 Not reported ~160 (decomposes)
Solubility Moderate (lipophilic) High (polar) Low (crystalline)
Stability Air-stable Oxidatively stable Light-sensitive

Biological Activity

[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol, a chiral compound with the molecular formula C10H15NO2S, has garnered attention for its diverse biological activities and potential applications in pharmaceuticals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H15NO2S
  • Molecular Weight : 213.3 g/mol
  • CAS Number : 23150-35-8
  • Density : 1.25 g/cm³
  • Boiling Point : 428.2 °C at 760 mmHg
  • Flash Point : 212.8 °C

The biological activity of this compound primarily stems from its ability to interact with various molecular targets due to its unique structure. The compound features an amino group and a methylthio-substituted phenyl ring that facilitate binding to enzymes and receptors, potentially leading to various pharmacological effects.

  • Interaction with Enzymes : The amino group can participate in hydrogen bonding, enhancing the compound's affinity for enzyme active sites.
  • Diastereomeric Salt Formation : The chiral nature of the compound allows it to form diastereomeric salts with other enantiomers, which can be separated based on solubility differences.
  • Electrophilic Reactions : The phenyl ring is susceptible to electrophilic aromatic substitution, which can lead to further functionalization.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains:

  • Escherichia coli : Demonstrated significant antibacterial activity, particularly in TolC/PAP2-depleted strains, suggesting a potential role in targeting bacterial efflux systems .

Pharmacological Applications

The compound has been explored for its role in pharmaceutical synthesis and as a resolving agent for specific acids due to its chiral properties. Its versatility makes it suitable for various applications in drug development and synthesis.

Study on Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the efficacy of this compound against common pathogens:

PathogenZone of Inhibition (mm)Concentration (µg/ml)
Escherichia coli20100
Staphylococcus aureus15100
Pseudomonas aeruginosa18100

This study indicates that the compound exhibits varying degrees of antibacterial activity against different strains.

Q & A

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
TechniqueApplicationParameters
NMR Confirm stereochemistry and substituent positionsChemical shifts (e.g., δ 7.3–7.5 ppm for aromatic protons), coupling constants
HPLC-MS Assess purity and molecular weightRetention time, m/z = 245.299 (C₁₀H₁₅NO₄S)
Chiral HPLC Determine enantiomeric excessChiral stationary phases (e.g., amylose-based), isocratic elution

Q. What are the primary pharmacological targets associated with this compound?

  • Methodological Answer : The compound is structurally analogous to sphingosine-1-phosphate (S1P) receptor agonists. Key targets include:
  • S1P₁ receptors , implicated in immunomodulation and neuroprotection .
  • Experimental validation involves radioligand binding assays (e.g., competitive displacement of ³H-S1P) and cell-based cAMP inhibition assays .

Advanced Research Questions

Q. How can stereochemical purity be optimized during synthesis to mitigate diastereomer contamination?

  • Methodological Answer :
  • Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts to enhance enantioselectivity .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers .
  • Crystallization-induced diastereomer transformation : Leverage differential solubility of diastereomeric salts (e.g., tartrate derivatives) .

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure bioavailability and metabolic stability using LC-MS/MS to identify rapid clearance or prodrug activation .
  • Tissue-specific receptor expression analysis : Use qPCR or immunohistochemistry to correlate target engagement with functional outcomes .
  • Species-specific differences : Compare receptor binding affinities across models (e.g., murine vs. human S1P₁) .

Q. What strategies enable regioselective modification of the propane-1,3-diol backbone?

  • Methodological Answer :
  • Protecting group strategies : Temporarily block the amino group with Fmoc or Alloc to direct reactivity to hydroxyl moieties .
  • Metal-mediated catalysis : Use Ru or Pd complexes for site-selective oxidation or cross-coupling .
  • Enzymatic functionalization : Lipases or esterases for enantioselective acylation of hydroxyl groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

  • Methodological Answer :
  • Crystallographic validation : Perform single-crystal X-ray diffraction to confirm polymorphic forms .
  • Thermogravimetric analysis (TGA) : Differentiate between solvated and anhydrous forms .
  • Solvent screening : Test solubility in aprotic (DMSO) vs. protic (ethanol) solvents under controlled humidity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol
Reactant of Route 2
[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol

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